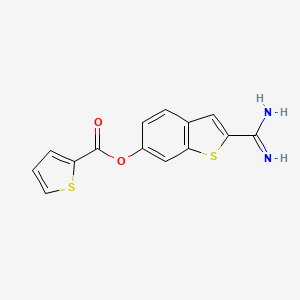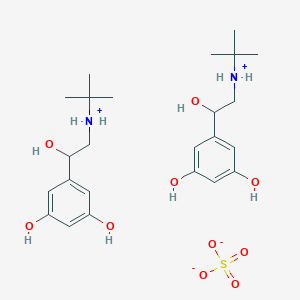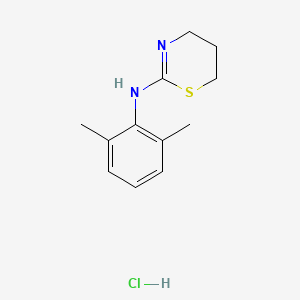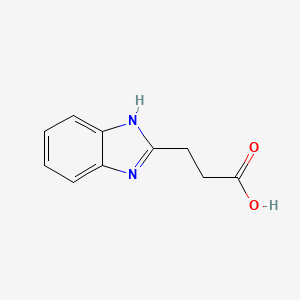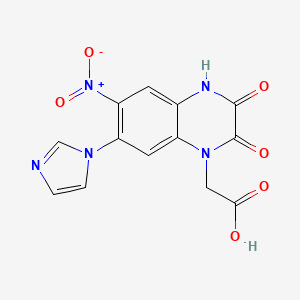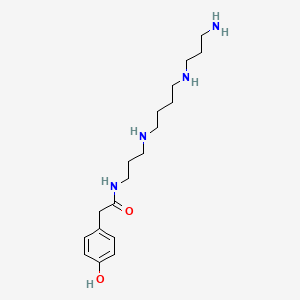
Ro 10-5824 二盐酸盐
描述
Ro 10-5824 是一种以其对多巴胺 D4 受体的选择性部分激动剂活性而闻名的化合物。 由于其潜在的治疗应用,特别是神经药理学和认知增强领域,该化合物引起了极大的兴趣 .
科学研究应用
Ro 10-5824 具有广泛的科学研究应用:
化学: 用作研究多巴胺受体配体结构-活性关系的工具化合物。
生物学: 用于研究多巴胺 D4 受体在各种生物过程中的作用。
医学: 研究其在治疗注意力缺陷多动障碍 (ADHD) 和认知障碍等疾病方面的潜在治疗效果。
工业: 用于开发针对多巴胺受体的新的药理学药物。
作用机制
Ro 10-5824 通过选择性结合多巴胺 D4 受体发挥作用,充当部分激动剂。这种结合调节受体的活性,影响涉及认知功能和行为反应的下游信号通路。 该化合物对 D4 受体相对于其他多巴胺受体亚型的选择性很高,是其作用机制的关键因素 .
生化分析
Biochemical Properties
Ro 10-5824 dihydrochloride interacts with the dopamine D4 receptor, a G protein-coupled receptor located in the brain . The nature of this interaction is that of a partial agonist, meaning it can both activate and inhibit the receptor, depending on the cellular context .
Cellular Effects
Ro 10-5824 dihydrochloride has been shown to influence cell function by modulating the activity of the dopamine D4 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in common marmosets, Ro 10-5824 dihydrochloride increased baseline gamma band activity in the frontal cortex .
Molecular Mechanism
Ro 10-5824 dihydrochloride exerts its effects at the molecular level by binding to the dopamine D4 receptor . This binding can lead to changes in gene expression and enzyme activity, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, Ro 10-5824 dihydrochloride has been shown to have temporal effects. For instance, in common marmosets, systemic administration of Ro 10-5824 dihydrochloride at 3 mg/kg significantly increased the success rate in the object retrieval detour (ORD) task .
Dosage Effects in Animal Models
In animal models, the effects of Ro 10-5824 dihydrochloride vary with different dosages . At doses of 1 and 3 mg/kg, Ro 10-5824 dihydrochloride increased baseline gamma band activity in the frontal cortex of common marmosets .
Metabolic Pathways
As a dopamine D4 receptor partial agonist, it likely interacts with enzymes and cofactors involved in dopamine metabolism .
Transport and Distribution
As a dopamine D4 receptor partial agonist, it likely interacts with transporters and binding proteins involved in dopamine signaling .
Subcellular Localization
As a dopamine D4 receptor partial agonist, it likely localizes to areas of the cell where the dopamine D4 receptor is present .
准备方法
合成路线和反应条件
Ro 10-5824 的合成通常涉及多个步骤,从市售前体开始。关键步骤包括:
核心结构的形成: 第一步涉及通过一系列缩合和环化反应构建核心结构。
官能团修饰: 后续步骤涉及引入对选择性结合多巴胺 D4 受体必需的官能团。这通常包括卤化、烷基化和胺化反应。
纯化: 最终产物使用重结晶和色谱等技术纯化,以达到高纯度水平。
工业生产方法
Ro 10-5824 的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及自动化合成和高通量纯化方法。连续流动反应器和先进分离技术的应用确保了生产过程的可扩展性。
化学反应分析
反应类型
Ro 10-5824 经历了几种类型的化学反应,包括:
氧化: 这种反应可以修饰官能团,可能改变化合物的活性。
还原: 还原反应可用于修饰某些官能团的氧化态,影响化合物的结合亲和力。
取代: 取代反应,特别是亲核取代反应,在修饰化合物的结构以增强其选择性和效力方面很常见。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 经常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 烷基卤化物和胺等试剂在极性溶剂中回流等条件下使用。
主要产物
从这些反应中形成的主要产物通常是具有修饰官能团的 Ro 10-5824 的衍生物,它们可以表现出不同的药理特性。
相似化合物的比较
类似化合物
PD 168077: 另一种选择性多巴胺 D4 受体激动剂。
L-745,870: 一种选择性多巴胺 D4 受体拮抗剂。
A-412997: 一种具有不同药代动力学特性的选择性多巴胺 D4 受体激动剂。
独特性
Ro 10-5824 由于其在多巴胺 D4 受体上的高选择性和部分激动剂活性而独一无二。这种选择性减少了脱靶效应并增强了其潜在的治疗应用。 与其他类似化合物相比,Ro 10-5824 在临床前研究中显示出令人鼓舞的结果,特别是在改善认知功能方面,而没有明显的副作用 .
属性
IUPAC Name |
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189744-94-3 | |
| Record name | RO-10-5824 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-10-5824 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



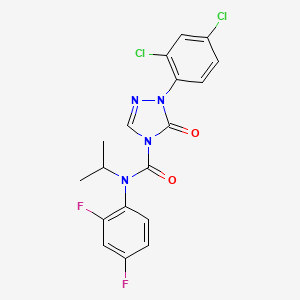
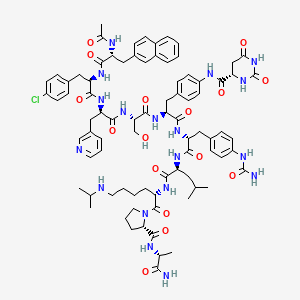

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)
